Propargyl-PEG8-NH2

Description

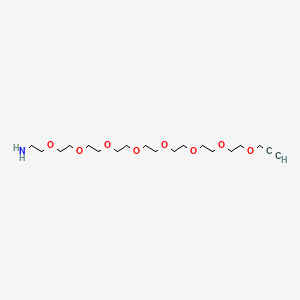

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYYOUVXTIUMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG8-NH2: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Heterobifunctional Linkers in Targeted Therapeutics

The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized the landscape of modern medicine. The efficacy of these modalities hinges on the precise and stable connection of their constituent parts, a role fulfilled by chemical linkers. Propargyl-PEG8-NH2 is a discrete, heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation strategies. It features three key components: a terminal propargyl group for "click chemistry," a hydrophilic 8-unit PEG spacer, and a primary amine group for versatile conjugation.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and its role in the development of next-generation therapeutics.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its well-defined structure and versatile reactivity. Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-Amino-23-prop-2-ynoxy-3,6,9,12,15,18,21-heptaoxatricosane | [1] |

| Molecular Formula | C19H37NO8 | [1] |

| Molecular Weight | 407.5 g/mol | [1] |

| CAS Number | 1196732-52-1 | [1] |

| Appearance | Colorless to light yellow liquid or solid | General Knowledge |

| Solubility | Water, DMSO, DCM, DMF | [1] |

| Purity | Typically ≥95% | General supplier information |

| Storage | -20°C, dry, protected from light | [1] |

Applications in Drug Development

The unique trifunctional structure of this compound makes it an ideal linker for constructing complex biomolecules, particularly ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb). The PEG8 spacer in this compound enhances the hydrophilicity of the ADC, which can mitigate aggregation caused by hydrophobic payloads and improve the pharmacokinetic profile.[2] Studies have shown that PEG linkers can lead to slower plasma clearance and a longer half-life of ADCs.[2] Furthermore, a PEG8 linker has been identified as a potentially optimal length, as ADCs with PEGs smaller than PEG8 have shown poor tolerability in preclinical models.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] Flexible linkers like PEG chains are widely used in PROTAC design.[4] this compound allows for the sequential or convergent synthesis of PROTACs, connecting a target protein ligand to an E3 ligase ligand.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Amine Coupling to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, a common step in synthesizing a linker-payload intermediate. This reaction typically proceeds via the activation of the carboxylic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Reaction buffer (e.g., 0.1 M MES, pH 6.0 or PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.

-

Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.

-

Stir the reaction at room temperature for 15-60 minutes to form the NHS-ester intermediate.

-

-

Conjugation to this compound:

-

Dissolve this compound (1.0-1.2 equivalents) in the reaction buffer.

-

Add the activated NHS-ester solution to the this compound solution.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

Add a quenching reagent like hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

-

-

Purification:

-

Purify the resulting conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the product by LC-MS and NMR.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound-containing molecule and an azide-functionalized biomolecule (e.g., an antibody or a protein ligand).

Materials:

-

Propargyl-functionalized molecule (prepared as in 4.1 or obtained commercially)

-

Azide-functionalized biomolecule

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA, TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 100 mM in DMSO or water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized biomolecule and the propargyl-functionalized molecule (typically 1.5-5 equivalents excess of the smaller molecule).

-

Add the copper ligand to the reaction mixture (final concentration typically 5-fold excess over copper).

-

Add the CuSO4 solution (final concentration typically 0.1-1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.

-

-

Purification:

-

Purify the resulting bioconjugate using an appropriate chromatography method (e.g., SEC to remove excess small molecules, or affinity chromatography if an affinity tag is present).

-

-

Characterization:

-

Characterize the final conjugate by SDS-PAGE to confirm conjugation, and by LC-MS to determine the final mass and assess purity. For ADCs, techniques like Hydrophobic Interaction Chromatography (HIC) and Reverse Phase-Liquid Chromatography-Mass Spectrometry (RP-LC-MS) can be used to determine the drug-to-antibody ratio (DAR).[5][6]

-

Visualization of Workflows and Pathways

General Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as a linker.

KRAS Signaling Pathway and PROTAC-Mediated Degradation

The KRAS protein is a key node in signaling pathways that drive cell proliferation. Mutations in KRAS can lead to its constitutive activation, promoting cancer.[7][8][9][10] PROTACs can be designed to target mutant KRAS for degradation, thereby inhibiting downstream signaling.

Experimental Workflow for ADC Characterization

After synthesis and purification, a comprehensive characterization of an ADC is crucial to ensure its quality, homogeneity, and stability.

Quantitative Data Summary

The length of the PEG linker can significantly impact the physicochemical and pharmacokinetic properties of ADCs. While specific data for this compound is often embedded within broader proprietary studies, the following tables summarize general trends and data from studies using various PEG linker lengths for comparative purposes.

Table 6.1: Effect of PEG Linker Length on ADC Pharmacokinetics

| PEG Length | Clearance Rate | Half-Life (t1/2) | Key Observation | Reference(s) |

| < PEG8 | Rapid | Short | Conjugates with PEG linkers shorter than 8 units were not well-tolerated and exhibited rapid clearance. | [3] |

| PEG8 | Optimal/Slower | Increased | A PEG8 side chain was identified as a minimum length to achieve optimal slower clearance. | [11] |

| > PEG8 (e.g., PEG12, PEG24) | Slower | Increased | Longer PEG chains further increase half-life, but the effect may plateau.[2][11] | [2][11] |

Table 6.2: Effect of PEG Linker Length on ADC Stability and Efficacy

| PEG Length | Aggregation | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference(s) |

| No PEG | Higher | Potentially Lower (more potent) | May be reduced due to poor PK | [12] |

| PEG8 | Reduced | May slightly increase | Often improved due to better PK and stability | [13] |

| > PEG8 | Significantly Reduced | May continue to increase | Can be further improved, but a balance must be struck with potency. | [2][14] |

Note: The quantitative impact of a PEG linker is highly dependent on the specific antibody, payload, and conjugation site. The data presented should be considered as a general guide for linker design and optimization.

Conclusion

This compound is a highly versatile and valuable tool for researchers and drug developers in the field of targeted therapeutics. Its well-defined structure, combining orthogonal reactive handles with a hydrophilic PEG spacer, enables the construction of complex and effective ADCs and PROTACs. The PEG8 length, in particular, appears to offer a favorable balance of improved pharmacokinetics and stability without unduly compromising the potency of the conjugated molecule. The experimental protocols and workflows provided in this guide serve as a comprehensive resource for the successful application of this compound in the development of next-generation bioconjugates. As the fields of ADCs and PROTACs continue to evolve, the rational design of linkers, exemplified by molecules like this compound, will remain a cornerstone of innovation and therapeutic success.

References

- 1. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. enovatia.com [enovatia.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. purepeg.com [purepeg.com]

- 14. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG8-NH2: An In-Depth Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, comprising a terminal propargyl group, an eight-unit polyethylene glycol (PEG) spacer, and a primary amine, offers a versatile platform for covalently linking molecules of interest. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1] The primary amine allows for conventional conjugation to carboxylic acids or activated esters, providing a dual-modality approach to molecular assembly.[1]

The integrated PEG8 spacer is a critical component that imparts favorable physicochemical properties to the resulting conjugates. It enhances aqueous solubility, reduces aggregation, and can mitigate the immunogenicity of conjugated biomolecules, thereby improving their pharmacokinetic profiles.[2][] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and logical workflows to aid in its practical implementation.

Chemical Structure and Physicochemical Properties

This compound is characterized by a linear structure containing three key functional regions: the propargyl group for click chemistry, the hydrophilic PEG8 chain, and the primary amine for amide bond formation.

Caption: Figure 1: Chemical Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₇NO₈ | [1][4] |

| Molecular Weight | 407.50 g/mol | [1] |

| CAS Number | 1196732-52-1 | [1][4] |

| Purity | ≥95% | [1] |

| Appearance | White to off-white solid or oil | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, desiccated | [1] |

Core Applications and Logical Relationships

The trifunctional nature of this compound directly dictates its utility in advanced bioconjugation applications. The interplay between its functional groups and the PEG spacer provides a powerful tool for constructing complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs).

Caption: Figure 2: Logical relationships of this compound features.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation with an NHS Ester-activated Molecule

This protocol describes the conjugation of the primary amine of this compound to a molecule (e.g., a protein, peptide, or small molecule) that has been activated with an N-Hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-activated molecule of interest

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0. Do not use Tris or glycine buffers.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

-

Preparation of Reactants:

-

Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.

-

Dissolve the NHS ester-activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule. The optimal ratio should be determined empirically.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagents by dialysis against PBS, size-exclusion chromatography, or another suitable purification method.

-

-

Characterization:

-

Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule (from Protocol 4.1) and an azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye, or biotin probe).

Materials:

-

Propargyl-functionalized molecule

-

Azide-containing molecule

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)

-

Reaction Buffer: PBS or other suitable buffer, pH 7.0-7.5.

Procedure:

-

Preparation of Reactants:

-

Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the Reaction Buffer. A 2- to 10-fold molar excess of the azide molecule is typically used.

-

-

Preparation of Catalyst Premix:

-

In a separate tube, prepare a premix of the copper catalyst. For a typical reaction, mix CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio. This premix helps to stabilize the Cu(I) ion and improve reaction efficiency.

-

-

Click Reaction:

-

Add the copper catalyst premix to the solution containing the propargyl and azide molecules. A final copper concentration of 0.1 to 1 mM is generally effective.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

-

Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using size-exclusion chromatography, dialysis, or affinity chromatography if applicable.

-

-

Characterization:

-

Analyze the final conjugate by mass spectrometry to confirm the addition of the azide molecule and by HPLC to assess purity. For ADCs, methods to determine the drug-to-antibody ratio (DAR) are essential.[]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Caption: Figure 3: Workflow for ADC synthesis using this compound.

Conclusion

This compound is a high-utility heterobifunctional linker that provides a robust and flexible platform for the synthesis of advanced bioconjugates. Its well-defined structure, incorporating orthogonal reactive handles and a beneficial PEG spacer, addresses many of the challenges in drug delivery and development, such as solubility, stability, and immunogenicity.[2] The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to leverage the capabilities of this versatile molecule in their work. The inherent stability of the triazole linkage formed via click chemistry makes it a superior choice for applications requiring high stability in biological environments.[6][7]

References

Propargyl-PEG8-NH2 in Bioconjugation: A Technical Guide to Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of Propargyl-PEG8-NH2, a versatile heterobifunctional linker, in the field of bioconjugation. Leveraging the power of click chemistry, this reagent facilitates the precise and efficient covalent linking of biomolecules, a cornerstone of modern drug development, diagnostics, and fundamental biological research.

Introduction to this compound

This compound is a chemical linker featuring three key components:

-

A propargyl group: A terminal alkyne that serves as a reactive handle for click chemistry reactions.

-

An eight-unit polyethylene glycol (PEG) spacer: A hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity.

-

An amine group (-NH2): A primary amine that allows for the initial covalent attachment of the linker to a biomolecule of interest through reactions with carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters.

This trifunctional nature makes this compound an ideal tool for a two-step bioconjugation strategy. First, the amine group is used to attach the linker to a target biomolecule. Subsequently, the propargyl group is available for a highly specific and efficient click chemistry reaction with an azide-modified molecule.

The Core Mechanism: Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[1] The primary application of the propargyl group on this compound is in azide-alkyne cycloaddition reactions, which exist in two main forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between a terminal alkyne (the propargyl group) and an azide.[2] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3][4][5]

The key features of CuAAC include:

-

High Reaction Rate: It is generally a very fast reaction.[6]

-

High Specificity: The reaction is highly specific between the alkyne and azide, with minimal side reactions.

-

Biocompatibility: While the copper catalyst can be toxic to cells, the use of chelating ligands can mitigate this issue, allowing for its use in bioconjugation.[7][8]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction with an azide, eliminating the need for a cytotoxic copper catalyst.[9] This makes SPAAC an ideal choice for in vivo and live-cell labeling applications.[9]

Key characteristics of SPAAC include:

-

Copper-Free: Avoids the cytotoxicity associated with copper catalysts.[9]

-

High Biocompatibility: Excellent for use in living systems.[6]

-

Slower Reaction Rate: Generally slower than CuAAC, with the rate being highly dependent on the specific cyclooctyne and azide structures.[6][7][8]

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for speed against biocompatibility.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6] |

| Second-Order Rate Constant | Generally fast (typically 1-100 M⁻¹s⁻¹).[6] | Slower than CuAAC, highly dependent on the cyclooctyne (e.g., ~1.2 x 10⁻³ M⁻¹s⁻¹).[8] |

| Biocompatibility | Limited in vivo due to copper catalyst cytotoxicity; requires ligands to mitigate.[6] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[6] |

| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[6] | Not regioselective, yielding a mixture of regioisomers.[6] |

Experimental Protocols

The use of this compound in bioconjugation is a two-stage process. The first stage involves conjugating the amine group of the linker to the target biomolecule. The second stage is the click chemistry reaction.

Stage 1: Conjugation to the Biomolecule

The primary amine of this compound can be conjugated to various functional groups on a biomolecule. A common method is the reaction with a carboxylic acid group, often activated as an NHS ester.

Protocol: NHS Ester Labeling of a Protein with this compound

This protocol describes the general steps for labeling a protein with this compound via an NHS ester linkage.

-

Preparation of Protein Solution:

-

Preparation of Propargyl-PEG8-NHS Ester Solution:

-

If starting with this compound, it must first be converted to an NHS ester. Alternatively, a pre-activated Propargyl-PEG-NHS ester can be used.

-

Dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11]

-

-

Labeling Reaction:

-

Purification:

-

Remove the unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[13]

-

Caption: General workflow for protein conjugation with Propargyl-PEG-NHS ester.

Stage 2: Click Chemistry Reaction

Once the biomolecule is functionalized with the propargyl group, it can be reacted with an azide-modified molecule.

Protocol: CuAAC Reaction of a Propargyl-Modified Protein

This protocol provides a general procedure for the CuAAC reaction.

-

Reagent Preparation:

-

Propargyl-Protein: The purified conjugate from Stage 1.

-

Azide-Molecule: The molecule to be conjugated, functionalized with an azide group.

-

Copper(II) Sulfate (CuSO₄): 20 mM stock solution in water.

-

Copper Ligand (e.g., THPTA): 50 mM stock solution in water.

-

Sodium Ascorbate: 100 mM stock solution in water (prepare fresh).[3]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the propargyl-protein and the azide-molecule in a suitable buffer (e.g., PBS).

-

Add the CuSO₄ and ligand solutions. A typical final concentration is 0.25 mM CuSO₄ and 1.25 mM ligand.[4]

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[4]

-

-

Incubation:

-

Incubate the reaction for 1 hour at room temperature.[3]

-

-

Purification:

-

Purify the final bioconjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove the catalyst and unreacted reagents.[3]

-

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its heterobifunctional nature allows for a straightforward two-step conjugation strategy, while the PEG spacer enhances the properties of the resulting conjugate. The ability to participate in both CuAAC and be adapted for SPAAC systems provides researchers with the flexibility to choose the most appropriate click chemistry reaction for their specific application, whether it be for in vitro diagnostics, in vivo imaging, or the development of targeted therapeutics. The high efficiency and specificity of these reactions enable the precise construction of complex biomolecular architectures, driving innovation across the life sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jenabioscience.com [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. vectorlabs.com [vectorlabs.com]

- 10. biotium.com [biotium.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

Propargyl-PEG8-NH2 (CAS: 1196732-52-1): A Technical Guide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a terminal propargyl group and a primary amine, separated by an eight-unit polyethylene glycol (PEG) spacer, allows for precise and efficient covalent attachment of diverse molecular entities. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, serving as a comprehensive resource for researchers and developers in the life sciences.

The propargyl group, with its terminal alkyne, is specifically designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction is prized for its high efficiency, specificity, and biocompatibility. The primary amine group, on the other hand, offers a versatile handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups through stable amide bond formation. The hydrophilic PEG8 spacer enhances solubility, reduces aggregation, and can minimize the immunogenicity of the resulting conjugates, making it an ideal component for in vivo applications.

Core Applications

The bifunctional nature of this compound makes it a versatile linker for a variety of advanced applications, most notably in the construction of:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can be used to conjugate the drug to the antibody, ensuring targeted delivery and minimizing off-target toxicity.[1]

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[2]

-

Bioconjugation and Nanomedicine: This linker is widely used for attaching molecules to proteins, peptides, oligonucleotides, and nanoparticles for applications in diagnostics, imaging, and targeted drug delivery.

Physicochemical and Quality Control Data

The following table summarizes the key quantitative data for this compound, providing a clear reference for experimental design and quality assessment.

| Property | Value |

| CAS Number | 1196732-52-1 |

| Molecular Formula | C₁₉H₃₇NO₈ |

| Molecular Weight | 407.5 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| Purity | ≥95% |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

| Storage Conditions | Store at -20°C, protect from light, and keep under an inert atmosphere (e.g., nitrogen). |

Experimental Protocols

The following sections provide detailed methodologies for the two primary reaction types involving this compound: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These protocols are based on established chemical principles and can be adapted for specific applications.

Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid functional group using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and an activator, N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-containing molecule (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

Coupling Reaction: To the activated ester solution, add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF. Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure amide-linked conjugate.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound-containing conjugate and an azide-functionalized molecule.

Materials:

-

Propargyl-functionalized conjugate (from the previous protocol)

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Rotary evaporator

-

Size-exclusion chromatography or reversed-phase HPLC system

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the propargyl-functionalized conjugate (1.0 equivalent) and the azide-containing molecule (1.1 equivalents) in a mixture of tert-butanol and deionized water (e.g., 1:1 v/v).

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1 equivalents in water) and sodium ascorbate (0.2 equivalents in water).

-

"Click" Reaction: To the solution of the reactants, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The reaction mixture may turn cloudy, which is normal. Stir the reaction vigorously at room temperature for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the triazole-linked product.

-

Work-up and Purification: Once the reaction is complete, if the product is a small molecule, it can be extracted using an organic solvent. For biomolecules, purification is typically achieved by size-exclusion chromatography or reversed-phase HPLC to remove the copper catalyst and excess reagents.

-

Characterization: Characterize the final conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or SDS-PAGE for protein conjugates.

Mandatory Visualizations

Logical Relationship of this compound Functionality

References

Propargyl-PEG8-NH2: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed summary of the key molecular properties of Propargyl-PEG8-NH2, a heterobifunctional linker molecule integral to advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal alkyne (propargyl) group and a primary amine, enables versatile applications in medical research and nanotechnology.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for accurate experimental design and interpretation.

| Property | Value |

| Molecular Formula | C₁₉H₃₇NO₈[1][2] |

| Molecular Weight | 407.50 g/mol [2][3] |

| CAS Number | 1196732-52-1[1][4] |

Experimental and Logical Workflow

The application of this compound in bioconjugation typically follows a logical workflow that leverages its dual functional groups. The propargyl group facilitates "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific attachment to molecules containing an azide group.[2] Concurrently, the primary amine group can form stable amide bonds with carboxylic acids or activated esters.[4][5]

Key Applications and Methodologies

This compound is extensively used in the development of targeted drug delivery systems and bioconjugates. A notable application includes its use in preparing liposomes for siRNA delivery, which has been shown to enhance transfection efficiency in vitro.[3] It is also utilized in the surface modification of lipid nanoparticles for oral plasmid DNA delivery, improving mucus permeability and overall delivery efficacy.[3]

The experimental protocol for a typical bioconjugation reaction involving this compound would involve the following general steps:

-

Dissolution: Dissolve this compound and the molecule to be conjugated in a suitable solvent. The choice of solvent (e.g., water, DMSO, DCM, DMF) depends on the solubility of the reactants.[5]

-

Reaction Setup for CuAAC: For conjugation via the propargyl group, the azide-containing molecule is mixed with this compound in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent.

-

Reaction Setup for Amidation: For conjugation via the amine group, the carboxylic acid-containing molecule is activated (e.g., as an NHS ester) and then reacted with this compound.

-

Reaction Monitoring and Purification: The progress of the reaction is monitored using techniques such as TLC, LC-MS, or HPLC. Upon completion, the desired conjugate is purified using appropriate chromatographic methods.

-

Characterization: The final product is characterized using analytical techniques like NMR and mass spectrometry to confirm its structure and purity.

References

Propargyl-PEG8-NH2: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Propargyl-PEG8-NH2. The following sections detail the known hazards, necessary precautions, and experimental protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide is compiled from available safety data for structurally related compounds and general principles of laboratory safety for amine and propargyl-containing molecules.

Hazard Identification and Classification

GHS Hazard Classification (based on Propargyl-PEG8-NHS ester)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experiments.

| Property | Value |

| Molecular Formula | C₁₉H₃₇NO₈[1] |

| Molecular Weight | 407.50 g/mol [1][2] |

| Appearance | Viscous Liquid (based on related compounds)[3] |

| Solubility | Soluble in Water, DMSO, DCM, DMF[1] |

| Storage Temperature | -20°C[1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize risks.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Safety goggles with side-shields.

-

Hand Protection: Chemically resistant gloves (e.g., Nitrile). Gloves should be inspected before use and disposed of properly.

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of aerosols or vapors.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Ensure adequate ventilation.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended long-term storage temperature is -20°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

For PEG derivatives, it is recommended to store under an inert atmosphere (Nitrogen or Argon) and away from light.[4]

Experimental Protocols

The following protocols provide detailed methodologies for key procedures involving this compound.

Protocol for Reagent Preparation

-

Equilibration: Before use, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can affect its reactivity.

-

Inert Atmosphere: If the compound is stored under an inert atmosphere, use a syringe to withdraw the required amount to minimize exposure to air and moisture.

-

Dissolution: Dissolve the required amount of this compound in a suitable solvent such as water, DMSO, DCM, or DMF.[1] For bioconjugation reactions, ensure the chosen solvent is compatible with the biological molecules.

-

Buffer Selection: When reacting the amine group, use non-amine-containing buffers (e.g., PBS) at a pH of 7-9 to avoid competition for the reactive site.[5]

Protocol for Accidental Release and Spill Cleanup

-

Evacuation: Evacuate the immediate area of the spill.

-

Ventilation: Ensure the area is well-ventilated.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]

Reactivity and Stability

This compound contains two primary reactive functional groups: a terminal alkyne (propargyl group) and a primary amine.

-

Amine Group Reactivity: The primary amine is nucleophilic and can react with various electrophilic functional groups, such as NHS esters, carboxylic acids (in the presence of activators), aldehydes, and ketones.[1][5]

-

Propargyl Group Reactivity: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-containing molecules.[6]

-

Stability: The compound is stable under recommended storage conditions. Avoid exposure to strong oxidizing agents, heat, and direct sunlight.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Reactivity Pathways

Caption: Potential reactivity pathways of this compound.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Propargyl-PEG8-NH2: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG8-NH2, a versatile heterobifunctional linker crucial in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details the properties of this compound, its commercial sources, and provides detailed protocols for its application in bioconjugation.

Introduction to this compound

This compound is a chemical linker featuring a terminal propargyl group (an alkyne) and a primary amine, connected by an eight-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy. The primary amine can be readily coupled to a carboxyl group or an activated ester on a target molecule, while the propargyl group is available for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified molecule.[1][2] The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound, ensuring its accessibility for research and development. The table below summarizes the product specifications from prominent vendors.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Solubility |

| BroadPharm | BP-22521 | >98% | 407.5 | 1196732-52-1 | Water, DMSO, DCM, DMF[2] |

| MedchemExpress | HY-136353 | >98% | 407.5 | 1196732-52-1 | Not specified |

| AxisPharm | AP12299 | >95% | 407.5 | 1196732-52-1 | Not specified |

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the targeted delivery of therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] this compound serves as a versatile linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[4][6]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[7] this compound can be used to link the cytotoxic payload to the antibody, often through site-specific conjugation methods to ensure a homogenous drug-to-antibody ratio (DAR).[8]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Researchers should optimize the reaction conditions for their specific application.

Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

-

Molecule of interest with a carboxylic acid group

-

This compound

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools for reaction monitoring (e.g., LC-MS, TLC)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent in the reaction vessel.

-

Add the coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.

-

Add the tertiary amine base, DIPEA (2 equivalents), to the reaction mixture.

-

Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound (1.2 equivalents) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS or TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule from the previous step

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)

-

Solvent system (e.g., t-butanol/water, DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Analytical tools for reaction monitoring (e.g., LC-MS, TLC)

Procedure:

-

Dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system in the reaction vessel.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

-

If using THPTA, add it to the copper(II) sulfate solution at a 1:1 molar ratio.

-

Add the copper sulfate solution (with or without THPTA) to the reaction mixture.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

-

Stir the reaction at room temperature for 1-12 hours, monitoring the progress by LC-MS or TLC.

-

Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portlandpress.com [portlandpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy [frontiersin.org]

- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Propargyl-PEG8-NH2 in Copper-Catalyzed Click Chemistry for Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker molecule widely employed in bioconjugation and drug delivery system development.[1] Its structure incorporates three key features: a terminal propargyl group, an eight-unit polyethylene glycol (PEG) spacer, and a primary amine group. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[2][3] The hydrophilic PEG spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic properties of the resulting conjugate.[1] The terminal amine group provides a versatile point of attachment for a variety of molecules, such as targeting ligands, therapeutic agents, or imaging probes, through standard amide bond formation.[4]

These characteristics make this compound an invaluable tool in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5] A notable application of this linker is in the synthesis of small-molecule ligands targeting the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer. By incorporating this compound, researchers can conjugate PSMA-targeting moieties to other functional groups, such as imaging agents or therapeutic radionuclides, as demonstrated in the work of Genady AR, et al. (2016).[2][5]

Data Presentation

The following table summarizes quantitative data from a representative synthesis of a DNP-containing PSMA-targeting molecule using a Propargyl-PEG linker and a subsequent click chemistry reaction, based on the findings of Genady AR, et al. This data is presented for illustrative purposes to demonstrate the typical outcomes of such a synthetic route.

| Parameter | Value | Method of Analysis |

| Yield of Precursor Molecule | 85% | Gravimetric Analysis |

| Purity of Precursor Molecule | >95% | HPLC |

| Yield of Final Conjugate | 70% | Gravimetric Analysis |

| Purity of Final Conjugate | >98% | HPLC |

| PSMA Binding Affinity (Ki) | 10 nM | Competitive Binding Assay |

| Molecular Weight (Expected) | 1254.4 g/mol | N/A |

| Molecular Weight (Observed) | 1254.5 g/mol | Mass Spectrometry (ESI-MS) |

Experimental Protocols

This section details the methodologies for the synthesis of a PSMA-targeting molecule incorporating this compound, followed by a copper-catalyzed click chemistry reaction. The protocol is adapted from the procedures described by Genady AR, et al. in the Journal of Medicinal Chemistry.

Part 1: Synthesis of the Azide-Functionalized PSMA-Targeting Moiety

-

Materials and Reagents:

-

PSMA-targeting glutamic acid derivative

-

Azido-functionalized carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the PSMA-targeting glutamic acid derivative (1 equivalent) and azido-functionalized carboxylic acid (1.1 equivalents) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the DMF under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield the pure azide-functionalized PSMA-targeting moiety.

-

Characterize the product by NMR and Mass Spectrometry.

-

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials and Reagents:

-

Azide-functionalized PSMA-targeting moiety (from Part 1)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

-

Solvent: e.g., a mixture of tetrahydrofuran (THF) and water (1:1), or dimethyl sulfoxide (DMSO)

-

Deionized water

-

Nitrogen or Argon gas

-

-

Procedure:

-

In a reaction vessel, dissolve the azide-functionalized PSMA-targeting moiety (1 equivalent) and this compound (1 equivalent) in the chosen solvent system (e.g., THF/water 1:1).

-

Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.

-

In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

-

If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.

-

To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1 equivalents).

-

Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the final conjugate using an appropriate method, such as preparative HPLC.

-

Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

-

Mandatory Visualization

Caption: Workflow for the synthesis of a PSMA-targeting conjugate.

Caption: Mechanism of Action for a PROTAC molecule.

References

- 1. Solid-phase synthesis of new pyrrolobenzodiazepine-chalcone conjugates: DNA-binding affinity and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Preparation and Evaluation of Radiolabeled Antibody Recruiting Small Molecules That Target Prostate-Specific Membrane Antigen for Combined Radiotherapy and Immunotherapy - figshare - Figshare [figshare.com]

- 3. Preparation and Evaluation of Radiolabeled Antibody Recruiting Small Molecules That Target Prostate-Specific Membrane Antigen for Combined Radiotherapy and Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

Propargyl-PEG8-NH2 for Protein Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker molecule designed for the precise and efficient labeling of proteins. This reagent is of significant interest in chemical biology and drug development, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1]

The molecule features three key components:

-

A Propargyl Group: This terminal alkyne serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] This allows for the covalent attachment of azide-modified molecules, such as fluorescent dyes, biotin, or other functional probes.

-

An Eight-Unit Polyethylene Glycol (PEG) Spacer (PEG8): The hydrophilic PEG linker enhances the solubility of the labeled protein in aqueous buffers, reduces aggregation, and can minimize immunogenicity.[2][3][4] The defined length of the PEG8 spacer provides control over the distance between the protein and the conjugated molecule.

-

A Primary Amine Group (-NH2): This group provides a versatile point of attachment to proteins. It can be conjugated to accessible carboxyl groups (on aspartic or glutamic acid residues) on the protein surface through the formation of a stable amide bond, typically mediated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5]

This document provides detailed protocols for the two-step labeling of a protein of interest (POI) using this compound, quantitative considerations, and an overview of its application in targeted protein degradation.

Data Presentation

Table 1: Reagent and Reaction Parameters

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| This compound:Protein Molar Ratio | 10:1 to 50:1 | Optimal ratio should be determined empirically for each protein. |

| EDC:NHS Molar Ratio | 1:1 to 1.5:1 | Used for the activation of carboxyl groups on the protein. |

| Azide-Molecule:Propargyl-Protein Molar Ratio | 2:1 to 10:1 | For the subsequent click chemistry reaction. |

| Reaction pH (Amide Coupling) | 4.5-6.0 for activation, 7.2-8.5 for coupling | A two-step pH adjustment can optimize the reaction. |

| Reaction pH (Click Chemistry) | 4.0-11.0 | The CuAAC reaction is relatively insensitive to pH.[6] |

| Reaction Time (Amide Coupling) | 2-4 hours at room temperature | |

| Reaction Time (Click Chemistry) | 30-60 minutes at room temperature |

Table 2: Representative Labeling Efficiency and Stoichiometry

| Labeling Method | Typical Labeling Efficiency | Typical Stoichiometry (Label:Protein) | Factors Influencing Outcome |

| EDC/NHS Amide Coupling | 50-70% | 1:1 to 5:1 | Protein concentration, reagent molar ratios, pH, reaction time, number of accessible carboxyl groups. |

| CuAAC (Click Chemistry) | >90% | 1:1 (per available alkyne) | Purity of reagents, presence of copper chelators, efficiency of the initial propargylation. |

Note: The data presented in this table are representative values. The actual labeling efficiency and stoichiometry will vary depending on the specific protein, reagents, and experimental conditions. Empirical optimization is highly recommended.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with this compound and an Azide-Functionalized Molecule

This protocol describes the initial conjugation of this compound to a protein of interest (POI) via its carboxyl groups, followed by a click chemistry reaction to attach an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Protein of Interest (POI)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

-

Azide-functionalized molecule (e.g., Azide-fluorophore)

-

Copper(II) Sulfate (CuSO4)

-

Copper(I)-stabilizing ligand (e.g., THPTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Desalting columns or dialysis cassettes

Step 1: Conjugation of this compound to the Protein of Interest

-

Protein Preparation: Prepare a solution of the POI (1-10 mg/mL) in Activation Buffer.

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and NHS to room temperature.

-

Add EDC and NHS to the protein solution to a final concentration of approximately 2 mM and 5 mM, respectively.[7]

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[7]

-

Buffer Exchange: Immediately remove excess EDC, NHS, and byproducts using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer (pH 7.2-7.5).

-

Amine Coupling:

-

Dissolve this compound in the Coupling Buffer.

-

Add the this compound solution to the activated protein solution at a 10- to 50-fold molar excess.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching of Reaction: Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.

-

Purification: Purify the propargyl-modified protein using a desalting column or dialysis to remove unreacted this compound and quenching reagents.

Step 2: Click Chemistry Reaction with an Azide-Functionalized Molecule

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 100 mM THPTA in water).

-

Freshly prepare a stock solution of the reducing agent (e.g., 300 mM sodium ascorbate in water).

-

-

Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Initiation of Reaction: Add the sodium ascorbate solution to initiate the click reaction (final concentration ~3 mM).[8] Vortex briefly.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purification: Purify the final labeled protein conjugate using a desalting column or dialysis to remove excess reagents, copper, and byproducts.

Visualizations

Caption: Experimental workflow for the two-step protein labeling process.

Application in Targeted Protein Degradation

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[9][10] A PROTAC consists of three parts: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11]

This compound can serve as a component of this linker. For example, the amine group can be used to attach the PROTAC to a ligand for the protein of interest, while the propargyl group can be used in a click reaction to attach the E3 ligase-recruiting ligand. The resulting PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[12]

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nhsjs.com [nhsjs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. interchim.fr [interchim.fr]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. confluore.com.cn [confluore.com.cn]

- 9. Targeted Protein Degradation: The Power of PROTACs [slas.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Propargyl-PEG8-NH2 in Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a bifunctional linker molecule integral to the development of advanced antibody-drug conjugates (ADCs). This linker contains a terminal propargyl group, enabling covalent attachment to azide-modified payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The other terminus features a primary amine group, which can be used for conjugation to the antibody. The polyethylene glycol (PEG) component, consisting of eight ethylene glycol units, is a key feature that imparts favorable physicochemical properties to the resulting ADC. The PEG8 spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the ADC, potentially leading to a wider therapeutic window.[1][2][3] This non-cleavable linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cancer cell, minimizing off-target toxicity.[4][5]

Key Applications

The primary application of this compound is as a hydrophilic, non-cleavable linker in the construction of ADCs. Its unique properties offer several advantages in ADC design and performance:

-

Improved Pharmacokinetics: The PEG8 linker can increase the circulation half-life of an ADC by reducing clearance rates.[3][6] This allows for sustained exposure of the tumor to the therapeutic agent.

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain helps to counterbalance the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall stability and manufacturability of the ADC.[2][3]

-

Site-Specific Conjugation: The alkyne group facilitates highly specific and efficient "click" chemistry reactions for payload attachment, allowing for precise control over the drug-to-antibody ratio (DAR) when used with site-specific antibody modification techniques.[4][7][8]

-

Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and stability, the PEG linker can contribute to a wider therapeutic window by reducing non-specific uptake and payload release.[1][9]

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed using PEG8 linkers. These values are illustrative and will vary depending on the specific antibody, payload, and conjugation strategy employed.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

| Linker Type | Conjugation Method | Target DAR | Achieved DAR (Average) | Conjugation Efficiency (%) |

| Propargyl-PEG8-Amine Analog | Click Chemistry (CuAAC) | 4 | 3.8 | >90% |

| Maleimide-PEG8 Analog | Thiol-Maleimide | 4 | 3.5 | 85-95% |

| NHS-Ester-PEG8 Analog | Amine-NHS Ester | 8 | 7.2 | >80% |

Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)

| ADC Construct | Target Cell Line (Antigen-Positive) | IC50 (nM) | Control Cell Line (Antigen-Negative) | IC50 (nM) |

| Anti-HER2-PEG8-MMAE | BT-474 | 0.5 | MCF-7 | >1000 |

| Anti-CD22-PEG8-PBD | Ramos | 0.1 | Jurkat | >1000 |

| Anti-Trop2-PEG8-SN38 | NCI-N87 | 1.2 | CHO | >1000 |

Table 3: Representative Pharmacokinetic Parameters in Rodent Models

| ADC Construct | Half-life (t½, hours) | Clearance (mL/hr/kg) |

| ADC with PEG4 Linker | 120 | 0.5 |

| ADC with PEG8 Linker | 180 | 0.3 |

| ADC with PEG12 Linker | 190 | 0.28 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Protocol 1: Antibody Modification and Payload-Linker Synthesis

This protocol describes the initial steps of preparing the antibody to receive the linker and synthesizing the azide-modified payload.

1.1. Site-Specific Antibody Modification (Example: Thiol-Maleimide Chemistry for Linker Attachment)

-

Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Reduction of Disulfide Bonds: To generate free thiol groups for linker attachment, partially reduce the interchain disulfide bonds. Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. Incubate at 37°C for 1-2 hours.

-

Purification: Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

-

Maleimide-PEG8-NH2 Activation: The amine group of a maleimide-PEG8-NH2 linker (as an example for creating a reactive handle for the propargyl linker) is then reacted with a heterobifunctional crosslinker containing an NHS ester to activate it for conjugation to the antibody's lysine residues if that is the desired conjugation site.

1.2. Synthesis of Azide-Modified Payload

-

Payload Selection: Choose a cytotoxic payload with a functional group suitable for modification (e.g., a hydroxyl or amine group). For this example, we will use Monomethyl Auristatin E (MMAE).

-

Azide Introduction: React MMAE with an azide-containing reagent, such as azidoacetic acid N-hydroxysuccinimide ester, in an appropriate organic solvent (e.g., DMSO). The reaction is typically carried out at room temperature for 2-4 hours.

-

Purification: Purify the resulting azide-modified MMAE (Azido-MMAE) using reverse-phase HPLC.

-

Characterization: Confirm the structure and purity of Azido-MMAE using mass spectrometry and NMR.

Protocol 2: ADC Conjugation via Click Chemistry (CuAAC)

This protocol details the conjugation of the azide-modified payload to the propargyl-functionalized antibody.

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, combine the propargyl-modified antibody (from a modified Protocol 1 where the antibody is functionalized with a propargyl group) at a final concentration of 1-5 mg/mL in PBS.

-

Add the azide-modified payload (e.g., Azido-MMAE) to the antibody solution at a 5 to 10-fold molar excess.

-

-

Catalyst Preparation:

-

Prepare a fresh stock solution of copper(II) sulfate (CuSO4) (e.g., 10 mM in water).

-

Prepare a fresh stock solution of a copper-chelating ligand, such as BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), at a concentration five times that of the CuSO4 (e.g., 50 mM in DMSO).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water).

-

-

Click Reaction:

-

Add the BTTAA solution to the CuSO4 solution and mix well.

-